3-Chloro-5-ethoxypyridazine
Overview
Description
3-Chloro-5-ethoxypyridazine: is a heterocyclic compound with the molecular formula C6H7ClN2O . It is a derivative of pyridazine, characterized by the presence of a chlorine atom at the third position and an ethoxy group at the fifth position of the pyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-ethoxypyridazine typically involves the chlorination of pyridazine derivatives followed by the introduction of the ethoxy group. One common method includes the reaction of 3-chloropyridazine with ethanol in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-ethoxypyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium ethoxide, amines, or thiols in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products Formed:
Substitution Products: Various substituted pyridazine derivatives.
Oxidation Products: Oxidized forms of the pyridazine ring.
Reduction Products: Reduced derivatives with different functional groups.
Coupling Products: Biaryl compounds with extended conjugation.
Scientific Research Applications
Chemistry: 3-Chloro-5-ethoxypyridazine is used as a building block in the synthesis of more complex heterocyclic compounds. It is also employed in the development of new materials with unique electronic and optical properties .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. It has shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents .
Industry: The compound is used in the production of agrochemicals and dyes. Its derivatives are also investigated for their potential use in organic electronics and as intermediates in the synthesis of functional materials .
Mechanism of Action
The mechanism of action of 3-Chloro-5-ethoxypyridazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chlorine and ethoxy groups can influence its binding affinity and specificity towards these targets. The compound may also modulate specific biochemical pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
3-Chloro-6-ethoxypyridazine: Similar structure but with the ethoxy group at the sixth position.
3-Chloro-5-methoxypyridazine: Similar structure but with a methoxy group instead of an ethoxy group.
5-Chloro-3-ethoxypyridazine: Similar structure but with the chlorine and ethoxy groups at different positions.
Uniqueness: 3-Chloro-5-ethoxypyridazine is unique due to the specific positioning of the chlorine and ethoxy groups, which can influence its reactivity and interaction with other molecules.
Properties
IUPAC Name |
3-chloro-5-ethoxypyridazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-2-10-5-3-6(7)9-8-4-5/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEYZNWQMUVCHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NN=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744789 | |
Record name | 3-Chloro-5-ethoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89466-35-3 | |
Record name | 3-Chloro-5-ethoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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